molecular formula C11H15NO3 B13549597 2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid

2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid

Cat. No.: B13549597
M. Wt: 209.24 g/mol
InChI Key: BBIDKXYMYNAOJZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group, a methoxymethyl group attached to a phenyl ring, and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid typically involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine and a carboxylic acid derivative. One common method includes the use of reductive amination followed by carboxylation . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactions. The process is optimized for high yield and purity, often requiring stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison: 2-Amino-3-(4-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-3-[4-(methoxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-7-9-4-2-8(3-5-9)6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

BBIDKXYMYNAOJZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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